molecular formula C22H20F3N3O B2383249 N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide CAS No. 620543-83-1

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

Cat. No.: B2383249
CAS No.: 620543-83-1
M. Wt: 399.417
InChI Key: DQBBTNPMAKJEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide is a benzamide derivative featuring a tetrahydroindazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position. The benzamide moiety is N-benzylated, distinguishing it from closely related analogs.

Properties

IUPAC Name

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O/c23-22(24,25)20-18-8-4-5-9-19(18)28(27-20)17-12-10-16(11-13-17)21(29)26-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBBTNPMAKJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The final step involves the coupling of the benzyl and benzamide groups under specific reaction conditions, such as the use of EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects. The indazole ring structure also contributes to its activity by facilitating interactions with various enzymes and receptors .

Comparison with Similar Compounds

N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

  • Structural Differences : The amide nitrogen is substituted with dimethyl groups instead of a benzyl group.
  • Biological Relevance: Co-crystallized with the ligand-binding domain of the Rat GluA2 receptor, indicating direct interaction with glutamate receptors .
  • Physicochemical Properties :
    • Reduced steric bulk compared to the benzyl analog, possibly enhancing solubility or binding pocket compatibility.
    • The -CF₃ group contributes to electron-withdrawing effects, stabilizing the indazole core and enhancing metabolic resistance .

SNX-2112 (PF-04928473)

  • Structural Differences: Features a cyclohexylamino substituent on the benzamide and a 4-oxo group on the tetrahydroindazole ring.
  • Biological Relevance: A potent HSP90 inhibitor with demonstrated antitumor activity. The cyclohexylamino group enhances oral bioavailability and target engagement .
  • Key Insights :
    • The tetrahydroindazole scaffold is versatile, accommodating diverse substituents for target-specific optimization.
    • The 4-oxo group in SNX-2112 may facilitate hydrogen bonding with HSP90’s ATP-binding pocket, a feature absent in the benzyl and dimethyl analogs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Amide Substituent Key Structural Features Target/Activity Solubility
N-benzyl-4-[3-(trifluoromethyl)-...]benzamide C₂₃H₂₁F₃N₃O 436.43 g/mol N-Benzyl 3-CF₃, tetrahydroindazole Undetermined (structural analog to GluA2 ligands) Likely DMSO-soluble
N,N-Dimethyl analog C₁₇H₁₈F₃N₃O 361.34 g/mol N,N-Dimethyl 3-CF₃, tetrahydroindazole GluA2 receptor ligand Not reported
SNX-2112 (PF-04928473) C₂₃H₂₇F₃N₄O₃ 464.48 g/mol N-Cyclohexylamino 3-CF₃, 4-oxo, dimethyl HSP90 inhibitor Soluble in DMSO

Key Research Findings

Role of the -CF₃ Group : Present in all analogs, this group enhances metabolic stability and influences electron distribution, critical for receptor binding .

Dimethyl Group: Reduces steric bulk, favoring interactions with compact binding sites (e.g., GluA2 receptor) . Cyclohexylamino Group: Enhances solubility and oral bioavailability, as seen in SNX-2112 .

Target Selectivity :

  • The dimethyl analog’s interaction with GluA2 highlights the scaffold’s applicability in neurological targets.
  • SNX-2112’s HSP90 inhibition demonstrates the scaffold’s adaptability to oncology targets via substituent-driven repurposing .

Biological Activity

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19F3N2O\text{C}_{19}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioavailability. Its unique structure allows it to interact with various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial properties. For instance, research on related compounds has indicated moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was also observed, with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . This suggests that this compound may possess similar inhibitory effects.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In a patent application, it was noted that related compounds could promote neuropoiesis of neural stem cells and serve as nerve regenerating drugs . This aligns with the growing interest in compounds that target neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Benzamide Moiety : Contributes to the overall stability and interaction profile with enzymes.

Table 1 summarizes the SAR findings for related compounds:

CompoundTarget EnzymeIC50 (µM)Activity
Compound AAChE27.04Moderate
Compound BBuChE58.01Moderate
N-benzyl derivativeTBDTBDTBD

Case Study 1: Neuroprotection

In a study focusing on neuroprotective agents, N-benzyl derivatives were evaluated for their ability to promote neuronal survival in vitro. The results indicated that these compounds could significantly enhance cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Screening

Another study screened various derivatives against Mycobacterium tuberculosis. While the original compound exhibited lower activity compared to established drugs like isoniazid, modifications to the side chains led to improved efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.